molecular formula C26H31ClN6O2 B2819884 N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922121-06-0

N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2819884
CAS No.: 922121-06-0
M. Wt: 495.02
InChI Key: ARDGXCKPERHVDM-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H31ClN6O2 and its molecular weight is 495.02. The purity is usually 95%.
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Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C26H31ClN6O2
Molecular Weight: 495.02 g/mol
CAS Number: 922121-06-0

The compound features a chloro-substituted phenyl ring and a tetrahydroquinoline moiety, which are critical for its biological interactions.

Research indicates that this compound exhibits activity against various biological targets. Its mechanism primarily involves modulation of specific receptors and enzymes:

  • Inhibition of Cyclooxygenase Enzymes : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in inflammation and pain pathways .
  • Antioxidant Properties : The compound may also exhibit antioxidant activity, potentially reducing oxidative stress in cells. This is crucial for protecting against various diseases linked to oxidative damage .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Structural FeatureActivity Implication
Chloro Group Enhances lipophilicity and receptor binding affinity.
Tetrahydroquinoline Moiety Contributes to neuroprotective effects and may enhance blood-brain barrier penetration.
Oxalamide Linkage Influences stability and interaction with biological targets.

The presence of the oxalamide group is particularly noteworthy as it can affect the compound's pharmacokinetic properties and overall efficacy.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit COX-2 activity. A study involving various analogs showed that modifications in the piperazine ring significantly altered the inhibitory potency against COX enzymes .

In Vivo Studies

Animal model studies have indicated promising results in terms of anti-inflammatory effects. For instance, compounds similar to this oxalamide derivative were tested for their ability to reduce edema in carrageenan-induced paw edema models . The results suggested a dose-dependent reduction in inflammation markers.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN6O2/c1-31-10-12-33(13-11-31)24(19-6-8-23-18(14-19)4-3-9-32(23)2)17-29-25(34)26(35)30-22-15-21(27)7-5-20(22)16-28/h5-8,14-15,24H,3-4,9-13,17H2,1-2H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDGXCKPERHVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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